Methyl 2-butanoyloxybenzoate
Description
Methyl 2-butanoyloxybenzoate is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position of the benzoic acid moiety is substituted with a butanoyloxy (CH₃CH₂CH₂COO−) group, and the carboxylic acid is esterified with methanol.
Properties
CAS No. |
40523-61-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24g/mol |
IUPAC Name |
methyl 2-butanoyloxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-3-6-11(13)16-10-8-5-4-7-9(10)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
TYFUSHVPRYRNFF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 2-butanoyloxybenzoate shares functional similarities with other methyl-substituted benzoates and esters. Key comparisons include:

Key Observations :
- Substituent Effects: The butanoyloxy group in this compound introduces a longer alkyl chain compared to methoxy or hydroxy groups in analogs, likely reducing polarity and increasing lipophilicity. This could enhance solubility in non-polar solvents .
- Reactivity: Unlike Methyl salicylate (with a free hydroxyl group), this compound lacks acidic protons, making it less reactive in hydrogen-bonding interactions but more stable under acidic conditions .
Physicochemical Properties
Hypothetical properties based on structural analogs:
- Solubility: Lower solubility in water compared to Methyl salicylate due to the bulky butanoyloxy group. Likely soluble in ethanol, as observed for Ethyl 2-methoxybenzoate (20–30 g/L in ethanol) .
- Thermal Stability : Higher thermal stability than Methyl salicylate (boiling point ~222°C) due to reduced volatility from the longer alkyl chain.
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